molecular formula C13H26N2O2 B6166555 tert-butyl 3,3-diethylpiperazine-1-carboxylate CAS No. 886766-52-5

tert-butyl 3,3-diethylpiperazine-1-carboxylate

Cat. No. B6166555
CAS RN: 886766-52-5
M. Wt: 242.4
InChI Key:
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Description

Tert-butyl 3,3-diethylpiperazine-1-carboxylate (TBDPC) is a synthetic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. TBDPC is a versatile compound that can be used as a building block for the synthesis of other compounds, as a reagent for organic synthesis, and as a drug for therapeutic and diagnostic purposes.

Scientific Research Applications

Pharmacology

In pharmacology, this compound finds application as an intermediate in the synthesis of various drugs. Its piperazine ring is a common feature in many pharmaceuticals, known for its ability to interact with a range of biological targets. The diethyl groups may contribute to the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties .

Analytical Chemistry

In analytical chemistry, tert-butyl 3,3-diethylpiperazine-1-carboxylate can be used as a standard or reference compound. Its unique chemical signature allows it to be used in methods such as chromatography or mass spectrometry to identify or quantify similar compounds in complex mixtures .

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3,3-diethylpiperazine-1-carboxylate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,3-diethylpiperazine-1-carboxylic acid", "tert-butyl alcohol", "dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "diethyl ether", "sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Activation of 3,3-diethylpiperazine-1-carboxylic acid with DCC in DMF to form the corresponding carboxylic acid anhydride intermediate.", "Step 2: Addition of tert-butyl alcohol to the reaction mixture to form tert-butyl 3,3-diethylpiperazine-1-carboxylate.", "Step 3: Workup of the reaction mixture with diethyl ether to isolate the crude product.", "Step 4: Purification of the crude product by recrystallization from a suitable solvent.", "Step 5: Neutralization of the product with NaHCO3 to obtain the final compound." ] }

CAS RN

886766-52-5

Molecular Formula

C13H26N2O2

Molecular Weight

242.4

Purity

95

Origin of Product

United States

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